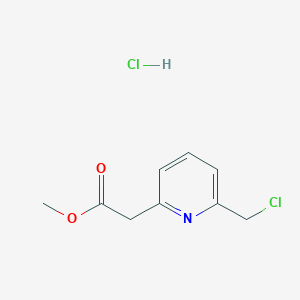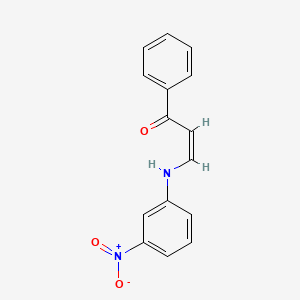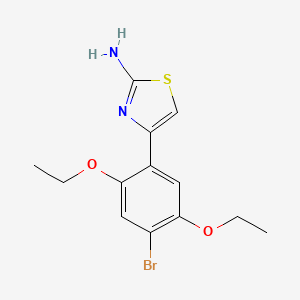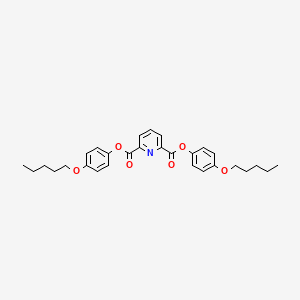![molecular formula C18H9Cl2NO2 B2753647 (5E)-5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile CAS No. 338976-85-5](/img/structure/B2753647.png)
(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Oxidative Cyclizations and Synthesis of Heterocycles
Manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have been utilized to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles. These compounds have shown good yields and demonstrate the versatility of dihydrofuran carbonitriles in synthesizing complex heterocyclic structures, which are crucial in medicinal chemistry and material science (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Structural Analysis and Crystallography
Dihydrofuran carbonitrile derivatives have been synthesized and analyzed based on X-ray crystallographic data, providing insights into the structural properties of these compounds. Such analyses contribute to the understanding of molecular conformations, which is essential in drug design and the development of functional materials (Rajni Swamy et al., 2020).
Optical and Electronic Properties
The optical and electronic properties of dihydrofuran carbonitrile derivatives have been explored through various techniques, including X-ray diffraction and spectroscopy. These studies provide valuable information on the materials' suitability for applications in optoelectronics and photovoltaics, illustrating the potential of such compounds in developing new electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis of Pyridine and Fused Pyridine Derivatives
Research on the synthesis of new series of pyridine and fused pyridine derivatives, including reactions with arylidene malononitrile, provides a foundation for the development of novel compounds with potential pharmacological applications. These synthetic approaches highlight the chemical flexibility and utility of dihydrofuran carbonitrile frameworks in constructing complex molecules (Al-Issa, 2012).
Electrophilic and Nucleophilic Properties
Studies on the electrophilic and nucleophilic properties of alpha-nitro ketones, including their interactions with dihydrofuran and dihydropyrimidine derivatives, offer insights into the reactivity of such compounds. These properties are crucial in synthetic organic chemistry, enabling the design of targeted reactions for the synthesis of complex organic molecules (Zhang, Tomizawa, & Casida, 2004).
properties
IUPAC Name |
(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2NO2/c19-14-7-6-11(8-15(14)20)9-16-17(12-4-2-1-3-5-12)13(10-21)18(22)23-16/h1-9H/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTVPOUZTMZTMH-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC2=CC3=CC(=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=C(C(=O)O/C2=C/C3=CC(=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2753566.png)
![Cyclohexyl-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2753567.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2753572.png)


![3-(2-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2753580.png)


![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2753583.png)
![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole](/img/structure/B2753585.png)
![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2753586.png)
